molecular formula C10H14BrNO B3167025 [2-(4-Bromophenoxy)ethyl](ethyl)amine CAS No. 915923-93-2

[2-(4-Bromophenoxy)ethyl](ethyl)amine

Cat. No. B3167025
CAS RN: 915923-93-2
M. Wt: 244.13 g/mol
InChI Key: VAOKMHDRGYZBED-UHFFFAOYSA-N
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Description

“2-(4-Bromophenoxy)ethylamine” is a chemical compound with the linear formula C10H14BrNO . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)ethylamine” is represented by the linear formula C10H14BrNO . The InChI code for this compound is 1S/C10H14BrNO/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3 .


Physical And Chemical Properties Analysis

“2-(4-Bromophenoxy)ethylamine” is a solid at room temperature . Its molecular weight is 252.54 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One significant application of 2-(4-Bromophenoxy)ethylamine derivatives is in the realm of organic synthesis. For example, derivatives have been utilized in the synthesis of complex molecules, demonstrating their utility as intermediates in the creation of a diverse array of chemical compounds. The reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles showcases the versatility of bromophenol derivatives in synthesizing compounds with potential biological activities (Maadadi, Pevzner, & Petrov, 2016). Additionally, the synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one illustrates the role of these compounds in producing heterocyclic compounds, which are crucial in the development of pharmaceuticals (Dongyue Xin, 2003).

Material Science

In material science, bromophenol derivatives have found applications in the development of new materials with unique properties. For instance, the study involving [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester as an acceptor and cathode interfacial material in polymer solar cells highlights the potential of these compounds in improving the efficiency of organic solar cells (Lv et al., 2014). This demonstrates the contribution of bromophenol derivatives to the advancement of renewable energy technologies.

Reaction Mechanisms and Catalysis

Bromophenol derivatives also play a crucial role in understanding reaction mechanisms and catalysis. The stereoselective access to 1-[2-Bromo(het)aryloxy]propan-2-amines using transaminases and lipases, which serves as a development of a chemoenzymatic strategy toward a Levofloxacin precursor, provides insight into the application of enzymatic processes for the synthesis of enantiomerically pure compounds (Mourelle-Insua et al., 2016). This underscores the importance of bromophenol derivatives in medicinal chemistry and drug development.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-bromophenoxy)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOKMHDRGYZBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291563
Record name 2-(4-Bromophenoxy)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Bromophenoxy)ethyl](ethyl)amine

CAS RN

915923-93-2
Record name 2-(4-Bromophenoxy)-N-ethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenoxy)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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